tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C9H16ClNO4S and a molecular weight of 269.75 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.
Scientific Research Applications
Chemistry: : tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamide and sulfonate ester derivatives .
Biology and Medicine: : In biological research, this compound is used to modify peptides and proteins. It is also explored for its potential use in drug development due to its ability to form stable sulfonamide bonds .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of complex molecules .
Safety and Hazards
The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine-1-carboxylate with chlorosulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is usually purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonyl derivatives.
Oxidation: Formation of sulfonic acids.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate
- tert-Butyl 3-(chlorosulfonyl)ethylpyrrolidine-1-carboxylate
Comparison: : tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which provides distinct reactivity compared to its analogs. The presence of the chlorosulfonyl group in different positions or with different substituents can significantly alter the reactivity and applications of these compounds .
Properties
IUPAC Name |
tert-butyl 3-chlorosulfonylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBNFZSSXSSJBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732394 |
Source
|
Record name | tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935845-20-8 |
Source
|
Record name | tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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